3-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzoic acid
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Overview
Description
3-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzoic acid is an organic compound that features both a benzoic acid moiety and a propanoyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzoic acid typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with propanoic acid to form 4-(propanoyloxy)benzoic acid. This intermediate is then subjected to a coupling reaction with 3-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the context of its use, such as inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Propanoyloxy)benzoic acid
- 3-Aminobenzoic acid
- 4-Hydroxybenzoic acid
Uniqueness
3-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzoic acid is unique due to its combined structural features, which allow it to participate in a variety of chemical reactions and interactions. Its dual functional groups (benzoic acid and propanoyloxyphenyl) provide versatility in its applications compared to similar compounds.
Properties
IUPAC Name |
3-[(4-propanoyloxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-2-15(19)23-14-8-6-11(7-9-14)16(20)18-13-5-3-4-12(10-13)17(21)22/h3-10H,2H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMQVRAGEDKCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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